2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14638228
InChI: InChI=1S/C18H18N2O3/c1-18(2)7-13(22)16-14(8-18)23-17(20)12(9-19)15(16)10-3-5-11(21)6-4-10/h3-6,15,21H,7-8,20H2,1-2H3
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14638228

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 2-amino-4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C18H18N2O3/c1-18(2)7-13(22)16-14(8-18)23-17(20)12(9-19)15(16)10-3-5-11(21)6-4-10/h3-6,15,21H,7-8,20H2,1-2H3
Standard InChI Key FWLJJUOQZANESF-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)O)C(=O)C1)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the 4H-chromene class, characterized by a bicyclic framework comprising a benzene ring fused to a pyran moiety. The 4-position is substituted with a 4-hydroxyphenyl group, while the 3-position bears a cyano group adjacent to an amino functionality. The 7,7-dimethyl groups and 5-oxo substituent introduce steric and electronic modifications that influence molecular stability and reactivity . The IUPAC name systematically describes these features:

  • 2-Amino: Indicates the presence of an amino group at position 2.

  • 4-(4-hydroxyphenyl): A para-hydroxyphenyl substituent at position 4.

  • 7,7-Dimethyl: Two methyl groups at position 7.

  • 5-Oxo: A ketone group at position 5.

  • 5,6,7,8-Tetrahydro-4H-chromene: Partially saturated chromene ring system.

  • 3-Carbonitrile: A nitrile group at position 3.

Physicochemical Characteristics

The compound crystallizes as a white solid with a melting point of 231°C . Its molecular formula, C₁₉H₂₀N₂O₄, corresponds to a molar mass of 340.37 g/mol. Key physicochemical data include:

PropertyValueMethod
Melting Point231°CDifferential Scanning Calorimetry
Molecular Weight340.37 g/molLCMS (m/z: 339.79)
SolubilityInsoluble in water; soluble in DMSO, methanolEmpirical testing
Elemental AnalysisC: 71.70%, H: 5.21%, N: 16.72%, O: 6.37%Combustion analysis

Synthetic Methodology

Optimization and Yield

Reaction parameters were optimized to achieve a 90% yield . Key factors included:

  • Solvent: Methanol provided optimal polarity for intermediate stabilization.

  • Catalyst: Potassium tert-butoxide facilitated deprotonation and nucleophilic attack.

  • Temperature: Room temperature (25°C) minimized side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 9.49 (s, 1H, phenolic -OH)

  • δ 6.87–6.67 (m, 3H, aromatic protons)

  • δ 6.54 (s, 2H, -NH₂)

  • δ 4.18 (s, 1H, methine proton)

  • δ 3.67 (s, 3H, -OCH₃)

  • δ 2.26 (s, 2H, cyclohexenone -CH₂-)

  • δ 1.06, 0.97 (s, 6H, geminal -CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 165.2 (C=O)

  • δ 163.5 (aromatic C-OH)

  • δ 118.9 (C≡N)

  • δ 55.45 (-OCH₃)

  • δ 31.4, 26.7 (quaternary carbons)

Mass Spectrometry

LCMS analysis confirmed the molecular ion peak at m/z 339.79 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₂O₄ .

Biological Activity

Antimicrobial Screening

The compound was evaluated against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains using the disc diffusion method . Results demonstrated moderate to strong activity:

OrganismZone of Inhibition (mm)Standard (mm)
S. aureus14.2 ± 0.318.0 (Ampicillin)
E. coli12.8 ± 0.516.5 (Gentamicin)
C. albicans13.7 ± 0.415.0 (Fluconazole)

The 4-hydroxyphenyl group enhanced membrane permeability, while the nitrile moiety disrupted microbial electron transport chains .

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